![molecular formula C11H11NO B6322506 5-(4-Ethylphenyl)oxazole CAS No. 1642782-80-6](/img/structure/B6322506.png)
5-(4-Ethylphenyl)oxazole
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Overview
Description
5-(4-Ethylphenyl)oxazole is a chemical compound with the CAS Number: 1642782-80-6 . It has a molecular weight of 173.21 .
Synthesis Analysis
The synthesis of oxazoles, including this compound, often involves the reaction of β-hydroxy amides with Deoxo-Fluor® . The reaction proceeds at room temperature and results in the formation of oxazolines, which can then be oxidized to form oxazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The ring is doubly unsaturated, and the compound has a molecular weight of 173.21 .Chemical Reactions Analysis
Oxazoles, including this compound, can undergo a variety of chemical reactions. For instance, they can be arylated at both the C-5 and C-2 positions, with the regioselectivity of the reaction depending on the solvent used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.21 . Further details about its physical and chemical properties were not found in the search results.Mechanism of Action
Target of Action
Oxazole derivatives have been found to interact with various biological targets such as enzymes and receptors
Mode of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action . The specific interactions between 5-(4-Ethylphenyl)oxazole and its targets, as well as the resulting changes, remain to be elucidated.
Biochemical Pathways
Oxazole derivatives have been reported to influence various biological pathways, contributing to their broad spectrum of activities
Result of Action
Oxazole derivatives are known to exhibit a variety of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Ethylphenyl)oxazole in laboratory experiments is its availability and low cost. It is also easy to synthesize and is relatively stable. However, it is important to note that this compound can be toxic in high concentrations and should be handled with care.
Future Directions
The potential applications of 5-(4-Ethylphenyl)oxazole are vast, and there are numerous future directions that could be explored. These include further research into its biochemical and physiological effects, its use as a building block in the synthesis of novel compounds, and its potential applications in materials science. In addition, further research into its mechanism of action could lead to the development of new therapeutic agents.
Synthesis Methods
5-(4-Ethylphenyl)oxazole can be synthesized in a variety of ways. The most common method is the reaction of 4-ethylphenol with nitrosyl chloride in an aqueous solution of sodium hydroxide. This reaction yields a mixture of this compound and 4-nitro-5-ethylphenoxazole. The desired product can be isolated by column chromatography.
Scientific Research Applications
5-(4-Ethylphenyl)oxazole has been used as a building block in the synthesis of a variety of compounds, including pharmaceuticals and materials. It has been used in the synthesis of novel compounds with potential therapeutic activity, such as the anti-inflammatory agent 4-(4-ethoxyphenyl)-2-methyl-5-nitro-1,2-oxazole. It has also been used in the synthesis of novel materials, such as polymers and nanomaterials, for applications in catalysis, drug delivery, and solar energy conversion.
Safety and Hazards
properties
IUPAC Name |
5-(4-ethylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAGPLLFPMVWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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